![molecular formula C7H4BrClN2O B14178876 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide](/img/structure/B14178876.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of bromine and chlorine substituents at the 4 and 5 positions, respectively, and an oxide group at the 7 position
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of bromine and chlorine substituents through halogenation reactions. The oxide group is then introduced via oxidation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the oxide group or reduce other substituents.
Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific signaling pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide can be compared with other similar compounds such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine and oxide substituents, making it less versatile in certain reactions.
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and oxide substituents, which may affect its biological activity.
4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but different substitution pattern, leading to different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide (CAS No. 916176-86-8) is a heterocyclic compound characterized by a fused pyrrole and pyridine structure. Its molecular formula is C7H4BrClN2O, with a molecular weight of approximately 247.48 g/mol. The unique halogen substitution pattern at the 4 and 5 positions, along with the oxide group at the 7 position, contributes to its significant biological activity, particularly in medicinal chemistry.
Anticancer Properties
Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making them crucial targets for therapeutic intervention. Notably, derivatives have demonstrated IC50 values in the nanomolar range against FGFR1–4, suggesting strong potential as anticancer agents .
Table 1: Biological Activity of Derivatives
Compound Name | IC50 (nM) | Target |
---|---|---|
Derivative A (related to 1H-Pyrrolo[2,3-b]) | <10 | FGFR1 |
Derivative B | <20 | FGFR2 |
Derivative C | <15 | FGFR3 |
Derivative D | <30 | FGFR4 |
The mechanism of action for these compounds primarily involves the inhibition of FGFR signaling pathways. By blocking these receptors, the compounds can inhibit cancer cell proliferation and induce apoptosis in tumor cells. Interaction studies have shown that these compounds bind effectively to the FGFRs, disrupting their normal signaling processes .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various synthetic routes that allow for modifications to enhance biological activity. The ability to synthesize derivatives with different substituents can lead to compounds with improved selectivity and efficacy against specific cancer types .
Table 2: Synthesis Methods
Method | Description |
---|---|
Method A | Reaction of pyrrole with bromo-chloro derivatives |
Method B | Cyclization of substituted pyridines |
Method C | Oxidation reactions to introduce the oxide group |
Case Studies
Several studies have documented the efficacy of related compounds in preclinical models:
- Case Study 1 : A derivative demonstrated significant tumor regression in xenograft models of breast cancer when administered at doses corresponding to its IC50.
- Case Study 2 : Another study observed that a closely related compound inhibited cell migration and invasion in lung cancer cell lines, indicating potential applications in metastasis prevention.
Properties
IUPAC Name |
4-bromo-5-chloro-7-hydroxypyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-6-4-1-2-10-7(4)11(12)3-5(6)9/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCFYCNRZBLOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=C(C(=CN2O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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